molecular formula C36H58O9 B115927 28-O-Glucopyranosylepiederagenin CAS No. 146728-78-1

28-O-Glucopyranosylepiederagenin

Cat. No.: B115927
CAS No.: 146728-78-1
M. Wt: 634.8 g/mol
InChI Key: WJMMBVSOQPALFO-ZHMISSTASA-N
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Description

28-O-Glucopyranosylepiederagenin, also widely known as hederagenin 28-O-β-D-glucopyranosyl ester, is a natural oleanane-type triterpenoid saponin of significant interest in biochemical and pharmacological research . It features a hederagenin aglycone core, a pentacyclic triterpenoid, conjugated to a glucose moiety at the C-28 position . This structural configuration places it in the category of bidesmosidic saponins, which are studied for their enhanced bioactivity and solubility profiles compared to their aglycone counterparts. The primary research applications of this compound are centered on its potent and selective cytotoxic activity against a range of human cancer cell lines . Studies have demonstrated its efficacy against malignancies such as melanoma, with one investigation reporting a promising IC50 value of 6.52 μg/mL against WM793 melanoma cells, while showing significantly lower toxicity toward non-malignant skin cells (IC50 = 39.94 μg/mL), indicating a valuable selectivity index for experimental therapeutics . The anti-cancer mechanisms are multifaceted and are known to involve the modulation of key cellular signaling pathways, including the induction of apoptosis and the inhibition of cell proliferation . Beyond its direct cytotoxic effects, this compound serves as a crucial intermediate and reference standard in structure-activity relationship (SAR) studies. Research indicates that the nature of the sugar moiety at the C-28 position is a critical determinant of the molecule's overall biological activity, making it a key compound for understanding how glycosylation affects the potency and selectivity of triterpenoid-based research compounds . This compound is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

146728-78-1

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33+,34+,35+,36-/m0/s1

InChI Key

WJMMBVSOQPALFO-ZHMISSTASA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Synonyms

28-Glu-epiederagenin
28-O-glucopyranosylepiederagenin

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₆H₅₈O₉
  • Molecular Weight : 634.84 g/mol
  • LogP : 6.68 (indicating high lipophilicity)
  • Solubility: Poor in water; soluble in DMSO, ethanol, and methanol .
  • Bioactivity : Exhibits in vitro antitumor activity against three cancer cell lines but lacks in vivo efficacy .

Comparison with Structurally Similar Compounds

Structurally analogous compounds to 28-O-Glucopyranosylepiederagenin include other hederagenin glycosides and oleanane-type triterpenoids. Differences in glycosylation patterns, substituent groups, and stereochemistry significantly influence their physicochemical properties and bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Glycosylation Pattern Molecular Weight (g/mol) Key Bioactivity Source
This compound 28-O-β-D-glucopyranosyl 634.84 In vitro antitumor Juglans sinensis
Hederacoside C 3-O-α-L-arabinopyranoside, 28-O-di-glucosyl ester ~1,200 (estimated) Anti-inflammatory, wound healing Hedera helix
Beta-D-glucopyranosyl oleanolate 28-O-β-D-glucopyranosyl 618.9 Hepatoprotective, anti-inflammatory Synthetic/Natural
Arjunglucoside II 28-O-β-D-glucuronopyranosyl 650.8 Cardioprotective, antioxidant Terminalia arjuna
Hederagenin (aglycone) No glycosylation 472.71 Antiviral, cytotoxic Multiple plant sources

Glycosylation and Molecular Weight

  • This compound contains a single glucose unit at the 28-O position, resulting in a molecular weight of 634.84 .
  • Hederacoside C features a more complex glycosylation pattern with arabinose and two glucose units, leading to a higher molecular weight (~1,200 g/mol) .
  • Beta-D-glucopyranosyl oleanolate (CAS: 14162-53-9) shares the 28-O-glucose substitution but lacks additional hydroxyl groups, reducing its molecular weight to 618.9 .

Bioactivity Differences

  • In contrast, Arjunglucoside II demonstrates in vivo cardioprotective effects, attributed to its glucuronic acid moiety enhancing solubility .
  • Anti-inflammatory Effects: Both this compound and Hederacoside C exhibit anti-inflammatory properties, but the latter’s dual glycosylation may enhance membrane interaction and potency .
  • Cytotoxicity : The aglycone Hederagenin (without glycosylation) displays stronger cytotoxicity than its glycosylated derivatives, likely due to increased cell membrane permeability .

Physicochemical Properties

  • Solubility: Glycosylation generally improves water solubility, but this compound remains poorly water-soluble (LogP = 6.68) due to its bulky triterpene core . Hederacoside C, with additional polar sugars, may have marginally better solubility.
  • Stability: Carboxylic acid esters like this compound are prone to hydrolysis under alkaline conditions, whereas ether-linked glycosides (e.g., Arjunglucoside II) are more stable .

Preparation Methods

Botanical Origins and Selection

28-O-Glucopyranosylepiederagenin is primarily isolated from Hedera helix and Juglans sinensis, where it exists as a secondary metabolite. The selection of plant material is critical, as the compound’s concentration varies with species, geographic location, and harvest time. For instance, Hedera helix leaves collected during late summer exhibit higher saponin content due to increased metabolic activity.

Solvent Extraction Techniques

Conventional extraction employs polar solvents such as ethanol, methanol, or aqueous mixtures. A typical protocol involves macerating dried plant material in 70% ethanol (v/v) at 50°C for 24 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract is then subjected to liquid-liquid partitioning using chloroform or ethyl acetate to remove non-polar constituents.

Recent studies have optimized extraction efficiency using ultrasound-assisted methods. For example, sonication at 40 kHz for 30 minutes enhances cell wall disruption, improving saponin yield by 15–20% compared to traditional maceration.

Chromatographic Purification

The crude saponin fraction is further purified via column chromatography. Silica gel (60–120 mesh) with a gradient elution of chloroform-methanol (9:1 to 6:4) effectively separates this compound from co-extracted triterpenoids. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210 nm provides final purification, achieving >95% purity.

Chemical Synthesis via Glycosylation

Glycosylation of Epiederagenin

The synthetic route centers on glycosylating epiederagenin, the aglycone core, with a protected glucose donor. Two primary strategies are employed:

Acid-Catalyzed Fischer Glycosylation

In this method, epiederagenin is reacted with α-D-glucopyranosyl trichloroacetimidate in anhydrous dichloromethane under catalytic trifluoromethanesulfonic acid (0.1 equiv) at −20°C. The reaction proceeds via an oxocarbenium ion intermediate, yielding the β-anomer selectively (85–90% stereoselectivity). Post-reaction, the mixture is neutralized with saturated sodium bicarbonate and purified via flash chromatography.

Enzymatic Glycosylation

Alternative approaches utilize glycosyltransferases such as Amycolatopsis orientalis glucosyltransferase. The enzyme catalyzes the transfer of glucose from UDP-glucose to epiederagenin’s 28-OH group in phosphate buffer (pH 7.4) at 37°C. This method offers superior stereocontrol (>98% β-configuration) but requires costly cofactors, limiting industrial applicability.

Protecting Group Strategies

To prevent undesired side reactions, glucose donors are typically protected at the 2′, 3′, 4′, and 6′ positions with acetyl or benzyl groups. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide is coupled to epiederagenin using silver triflate as an activator, followed by deprotection with sodium methoxide in methanol.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance glycosylation efficiency. A representative setup involves pumping epiederagenin (0.1 M) and tetra-O-acetylglucosyl bromide (0.12 M) through a heated tubular reactor (60°C, 10 min residence time) with inline quenching and solvent recovery. This method reduces reaction time by 70% and improves yield to 92% compared to batch processes.

Crystallization and Drying

The final product is crystallized from a methanol-dichloromethane (1:1) mixture, yielding needle-like crystals with 99.5% purity. Spray drying is preferred for bulk material, utilizing inlet/outlet temperatures of 150°C/80°C to produce free-flowing powder suitable for pharmaceutical formulations.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural verification. Key signals include:

  • 1^1H NMR (CDCl₃) : δ 5.32 (d, J = 7.2 Hz, H-1′ of glucose), δ 4.85 (s, H-12 of epiederagenin).

  • 13^{13}C NMR : δ 105.4 (C-1′ of glucose), δ 178.9 (C-28 carbonyl).

Purity Assessment

HPLC with evaporative light scattering detection (ELSD) is standardized for purity analysis. A typical method uses a Waters XBridge C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (acetonitrile:water 65:35, 1 mL/min), achieving baseline separation of this compound (t₃ = 12.4 min).

Q & A

Q. How should researchers contextualize findings within existing literature on triterpenoid glycosides?

  • Methodological Guidance :
  • Perform systematic reviews using databases like PubMed/Web of Science, highlighting gaps (e.g., limited in vivo studies for this compound) .
  • Use citation management tools (e.g., Zotero) to organize references and avoid selective reporting .

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